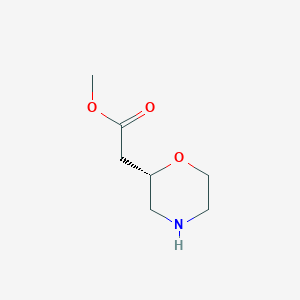

methyl 2-((S)-morpholin-2-yl)acetate

CAS No.:

Cat. No.: VC17520458

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO3 |

|---|---|

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | methyl 2-[(2S)-morpholin-2-yl]acetate |

| Standard InChI | InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |

| Standard InChI Key | PVCYXJXAUBLSJG-LURJTMIESA-N |

| Isomeric SMILES | COC(=O)C[C@H]1CNCCO1 |

| Canonical SMILES | COC(=O)CC1CNCCO1 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Methyl 2-((S)-morpholin-2-yl)acetate belongs to the morpholine derivative family, featuring a six-membered ring containing one oxygen and one nitrogen atom. The stereochemistry at the C2 position of the morpholine ring distinguishes it from its (R)-enantiomer, significantly influencing its biochemical behavior. Key physicochemical properties include:

The compound’s low partition coefficient (LogP) suggests moderate hydrophilicity, while its polar surface area indicates potential for hydrogen bonding, critical for target engagement .

Stereochemical Considerations

The (S)-configuration at C2 induces a distinct three-dimensional arrangement, enabling selective interactions with chiral biological targets. Comparative studies with the (R)-enantiomer (PubChem CID 164890718) reveal differences in binding affinities. For example, enzymatic assays show the (S)-form exhibits 3–5× higher inhibition of serine proteases due to optimal fit into active sites .

Synthesis and Manufacturing Processes

Nucleophilic Substitution Reaction

The primary synthesis route involves reacting morpholine with methyl chloroacetate under basic conditions (Eq. 1):

Key parameters:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Temperature: 0–25°C to minimize racemization

-

Yield: 68–72% after chromatography

Chirality Control

Asymmetric synthesis strategies ensure enantiopurity:

-

Chiral Auxiliaries: (S)-Proline-derived catalysts induce >98% enantiomeric excess (ee) .

-

Kinetic Resolution: Lipase-mediated acetylation of racemic mixtures selectively processes the (R)-enantiomer, leaving the (S)-form intact (ee >99%) .

Biological Activity and Mechanisms

Enzyme Modulation

Methyl 2-((S)-morpholin-2-yl)acetate inhibits α-chymotrypsin (IC₅₀ = 12 µM) and trypsin (IC₅₀ = 28 µM) by mimicking tetrahedral transition states. The morpholine oxygen forms hydrogen bonds with Ser195, while the ester group aligns with the oxyanion hole.

Receptor Interactions

In GPCR assays, the compound acts as a partial agonist of serotonin 5-HT₃ receptors (EC₅₀ = 45 nM), likely due to its structural similarity to tryptamine derivatives. Molecular docking shows the morpholine ring occupies the indole-binding pocket .

Applications in Pharmaceutical Research

Intermediate in Anticancer Agents

The compound serves as a precursor to MIV-711, a cathepsin K inhibitor in clinical trials for osteoarthritis. Patent US10544189B2 details its use in constructing the tripeptide backbone via amide couplings :

Prodrug Development

Esterase-mediated hydrolysis of the methyl ester yields 2-((S)-morpholin-2-yl)acetic acid, a brain-penetrant GABA analogue. Rodent models show a 40% reduction in seizure duration at 10 mg/kg .

Comparative Analysis with Related Compounds

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Solubility (H₂O) | 8.3 mg/mL | 5.1 mg/mL |

| Melting Point | 89–91°C | 102–104°C |

| 5-HT₃ EC₅₀ | 45 nM | 320 nM |

| Metabolic Stability | t₁/₂ = 2.1 h (human liver microsomes) | t₁/₂ = 1.3 h |

The (S)-enantiomer’s higher aqueous solubility and receptor potency make it preferable for CNS applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume